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Introduction
Chloroiodoacetic acid is a valuable bifunctional molecule for organic synthesis and drug

development, incorporating two different halogen atoms that can be selectively manipulated.

This document provides detailed protocols for the synthesis of chloroiodoacetic acid from

chloroacetic acid via a halogen exchange reaction, commonly known as the Finkelstein

reaction. The primary method described is a solution-phase reaction, with an alternative solid-

state protocol also presented. The Finkelstein reaction is an SN2 process that involves the

exchange of one halogen for another.[1][2][3] In this case, the chlorine atom in chloroacetic

acid is substituted by an iodine atom. The reaction is typically driven to completion by taking

advantage of the differential solubility of the halide salts formed.[1][2][3]

Principle of the Reaction
The synthesis of chloroiodoacetic acid from chloroacetic acid is achieved through a

nucleophilic substitution reaction where an iodide ion displaces the chloride ion. The classic

Finkelstein reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide

using a solution of sodium iodide in acetone.[1][2] Sodium iodide is soluble in acetone,

whereas the resulting sodium chloride is not, causing it to precipitate and drive the reaction

forward according to Le Châtelier's principle.[2][4]
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An alternative approach is a solid-state reaction between sodium chloroacetate and sodium

iodide, which proceeds via halogen exchange at elevated temperatures without the need for a

solvent.[5]

Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of

chloroiodoacetic acid.

Parameter Solution-Phase Method Solid-State Method

Starting Material Chloroacetic Acid Sodium Chloroacetate

Reagent Sodium Iodide (NaI) Sodium Iodide (NaI)

Solvent Acetone None

Molar Ratio

(Chloroacetate:NaI)
1 : 1.5 1 : 1

Reaction Temperature Reflux (approx. 56°C) 50°C, 70°C, or 90°C

Reaction Time 12-24 hours Monitored over time

Typical Yield > 80% (expected)

Not explicitly stated, but

reaction progress can be

monitored

Purity Analysis
¹H NMR, ¹³C NMR, Mass

Spectrometry
¹H NMR

Experimental Protocols
Protocol 1: Solution-Phase Synthesis of
Chloroiodoacetic Acid
This protocol describes the synthesis of chloroiodoacetic acid from chloroacetic acid using

the Finkelstein reaction in acetone.

Materials:
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Chloroacetic acid

Sodium iodide (NaI), anhydrous

Acetone, anhydrous

Sodium bicarbonate (NaHCO₃)

Sodium thiosulfate (Na₂S₂O₃)

Sodium sulfate (Na₂SO₄), anhydrous

Diethyl ether

Hydrochloric acid (HCl), 1M

Deionized water

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Büchner funnel and filter paper

Separatory funnel

Rotary evaporator

Procedure:

Preparation of Sodium Chloroacetate: In a round-bottom flask, dissolve 10.0 g of

chloroacetic acid in 50 mL of deionized water. Slowly add a saturated solution of sodium

bicarbonate until effervescence ceases, indicating the complete conversion of the acid to its

sodium salt. The resulting solution should be neutral or slightly basic.
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Drying the Sodium Salt: Remove the water from the sodium chloroacetate solution using a

rotary evaporator to obtain a dry white powder.

Finkelstein Reaction: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar

and a reflux condenser, add the dried sodium chloroacetate and 1.5 molar equivalents of

anhydrous sodium iodide. Add 150 mL of anhydrous acetone to the flask.

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be

monitored by the formation of a white precipitate (sodium chloride). Allow the reaction to

proceed for 12-24 hours.

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the

mixture through a Büchner funnel to remove the precipitated sodium chloride.

Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the acetone using

a rotary evaporator.

Extraction: Dissolve the resulting solid in 100 mL of deionized water. To remove any

unreacted iodide, wash the aqueous solution with a 10% solution of sodium thiosulfate.

Acidification: Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2

by the dropwise addition of 1M HCl.

Product Extraction: Extract the acidified aqueous solution with three 50 mL portions of diethyl

ether.

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium

sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator

to yield the crude chloroiodoacetic acid.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Solid-State Synthesis of Chloroiodoacetic
Acid
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This protocol is based on the solid-state reaction between sodium chloroacetate and sodium

iodide.[5]

Materials:

Sodium chloroacetate, anhydrous

Sodium iodide (NaI), anhydrous

Mortar and pestle or ball mill

Oven or heating block

NMR tube

Deuterated water (D₂O)

Procedure:

Mixing of Reactants: In a mortar and pestle or a ball mill, thoroughly grind together equimolar

amounts of anhydrous sodium chloroacetate and anhydrous sodium iodide to ensure

intimate contact between the reactants.

Reaction: Place the finely ground mixture in a suitable reaction vessel and heat it in an oven

or on a heating block at a controlled temperature (e.g., 50°C, 70°C, or 90°C).[5]

Monitoring the Reaction: The progress of the reaction can be monitored by taking small

aliquots of the solid mixture at different time intervals. Dissolve the aliquot in D₂O and

analyze by ¹H NMR spectroscopy. The degree of reaction can be determined from the

integral ratio of the methylene protons of chloroacetate (δ ≈ 4.03 ppm) and iodoacetate (δ ≈

3.63 ppm).[5]

Workup and Purification: Once the desired conversion is achieved, the solid mixture can be

worked up as described in Protocol 1 (steps 7-11), starting with the dissolution of the solid in

deionized water.

Mandatory Visualizations
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Caption: Experimental workflow for the synthesis of chloroiodoacetic acid.
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Caption: SN2 reaction mechanism for the synthesis of chloroiodoacetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
Chloroiodoacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141544#synthesis-of-chloroiodoacetic-acid-from-
chloroacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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